Ile-gly

Overview

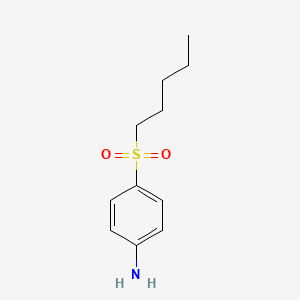

Description

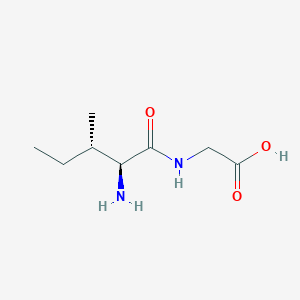

Ile-Gly is a dipeptide formed from L-isoleucine and glycine residues. It has a role as a metabolite. It is a tautomer of an this compound zwitterion.

Scientific Research Applications

Nutrient Digestibility and Metabolic Status

- Study: The inclusion of crude glycerin in nursery pig diets did not affect nutrient digestibility or plasma metabolites but increased urinary glycerol levels, suggesting that glycerol utilization pathways become saturated at high levels of glycerin inclusion. This study indicates potential applications in understanding animal feed efficiency and metabolic processes (Oliveira et al., 2014).

Pathway Engineering and Metabolic Analysis

- Study: Isotope labeling experiments (ILEs) combined with flux analysis can provide critical information for metabolic engineering. ILEs are useful in identifying targets for knockout or overexpression and optimizing media to improve metabolic efficiency in various organisms. This highlights the role of ILEs in rational pathway engineering and metabolic characterization, especially in non-model host organisms (McAtee et al., 2015).

Glycyl-Glutamine in Immunological Response

- Study: Dietary supplementation of glycyl-glutamine in piglets showed significant effects on growth performance, small intestinal morphology, and immune response, particularly under stress conditions. These findings suggest applications of glycyl-glutamine in improving health and growth in animal husbandry (Jiang et al., 2009).

Structural Determination in Molecular Biology

- Study: The three-dimensional structure of a glycylisoleucine molecule was determined using a frequency-selective homonuclear dipolar recoupling method in a uniformly labeled sample. This approach is significant in molecular biology for understanding protein structures and interactions (Nomura et al., 2000).

Role in Obesity-Related Metabolic Dysfunction

- Study: Treatment with glycine-β-muricholic acid, which inhibits farnesoid X receptor signaling in the intestine, showed improvement in metabolic parameters in mouse models of obesity. This suggests potential therapeutic applications for Gly-MCA in treating obesity-related disorders (Jiang et al., 2015).

Modulation of Glucose Metabolism

- Study: Three peptides derived from soy glycinin, including Ile-Ala-Val-Pro-Gly-Glu-Val-Ala, were found to regulate glucose metabolism in human hepatic HepG2 cells. This suggests potential applications in diabetes treatment or metabolic syndrome management (Lammi et al., 2015).

Genetic Analysis and Suppression Studies

- Study: Research on yeast iso-1-cytochrome c demonstrated the critical role of specific amino acids, including Gly and Ile, in protein folding and stability. Such studies are important in genetic engineering and understanding protein functions (Berroteran & Hampsey, 1991).

Metabolic Flux Analysis Methodology

- Study: The development of computational models for isotope labeling experiments (ILEs) facilitates metabolic flux analysis. This methodology is vital for understanding complex metabolic networks and optimizing biotechnological processes (Nargund & Sriram, 2014).

Mechanism of Action

Target of Action

Dipeptides like ile-gly have been found to interact with various molecular targets, depending on their specific sequences and the physiological context .

Mode of Action

Peptides similar to this compound have been shown to interact with their targets through multiple bonds and hydrophobic interactions . These interactions can lead to changes in the target’s function, thereby influencing various biological processes.

Biochemical Pathways

Peptides can influence several signaling pathways, including keap1-nrf2/are, mitochondria-dependent apoptosis, tgf-β/smad, ampk/sirt1/pgc-1α, pi3k/akt/mtor, and nf-κb .

Pharmacokinetics

Peptides are generally known to have variable bioavailability, depending on factors such as their size, charge, hydrophobicity, and the presence of specific transporters in the body .

Result of Action

Peptides similar to this compound have been shown to exhibit various biological activities, such as antioxidant activity , ACE-inhibitory activity , and potential effects on melanogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific cellular environment .

Properties

IUPAC Name |

2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-3-5(2)7(9)8(13)10-4-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGDDTHMMVWVMV-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316190 | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-28-0 | |

| Record name | L-Isoleucylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)

![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)

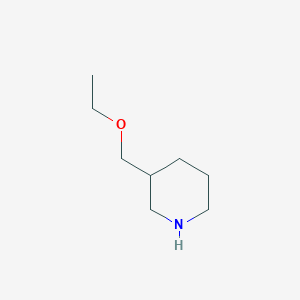

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)